molecular formula C10H10N2O B13441397 (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile

Cat. No.: B13441397
M. Wt: 174.20 g/mol
InChI Key: JWTFUDCLXAIOJW-SECBINFHSA-N
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Description

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.

    Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.

    Substitution: Formation of various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biology, this compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Indoline-2-carboxylic acid
  • Indoline-5-carboxamide
  • (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile

Uniqueness

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1

InChI Key

JWTFUDCLXAIOJW-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NC2=C1C=C(C=C2)C#N)CO

Canonical SMILES

C1C(NC2=C1C=C(C=C2)C#N)CO

Origin of Product

United States

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